2-(Aminomethyl)-1-methoxy-2-methylbutane

Catalog No.
S13961546
CAS No.
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-1-methoxy-2-methylbutane

Product Name

2-(Aminomethyl)-1-methoxy-2-methylbutane

IUPAC Name

2-(methoxymethyl)-2-methylbutan-1-amine

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-4-7(2,5-8)6-9-3/h4-6,8H2,1-3H3

InChI Key

HQYVBKNCJCUZIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)COC

2-(Aminomethyl)-1-methoxy-2-methylbutane is an organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and a branched aliphatic chain. Its molecular formula is C6H15NO2C_6H_{15}NO_2, and it has a molecular weight of approximately 133.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its functional groups that can participate in various

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield simpler amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino and methoxy groups can engage in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions are influenced by the specific reagents and conditions employed, including temperature, pressure, and the presence of catalysts.

Research indicates that 2-(Aminomethyl)-1-methoxy-2-methylbutane may exhibit biological activities due to its structural features. The amino group allows for hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and metabolic pathways. Studies have suggested that compounds with similar structures can interact with neurotransmitter systems, although specific biological effects of this compound require further investigation.

The synthesis of 2-(Aminomethyl)-1-methoxy-2-methylbutane can be achieved through various methods:

  • Direct Amination: This method involves the reaction of 1-methoxy-2-methylbutane with formaldehyde and an amine source under controlled conditions to introduce the amino group.
  • Reduction of Precursors: Starting from suitable precursors such as methoxy derivatives of amino alcohols, reduction reactions can yield the target compound.
  • Catalytic Methods: Utilizing catalysts in the presence of appropriate solvents can enhance yields and selectivity during synthesis.

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

2-(Aminomethyl)-1-methoxy-2-methylbutane has potential applications across several fields:

  • Medicinal Chemistry: It may serve as a precursor for developing pharmaceuticals due to its ability to modify biological activity.
  • Organic Synthesis: The compound acts as an intermediate in synthesizing other organic molecules, particularly those requiring functionalized amines.
  • Industrial Uses: It could be utilized in the production of specialty chemicals or as a reagent in various industrial processes.

Interaction studies involving 2-(Aminomethyl)-1-methoxy-2-methylbutane have focused on its potential effects on biological systems. The compound's ability to form hydrogen bonds suggests it may interact with proteins or enzymes, influencing their function. Further research is necessary to elucidate these interactions fully and determine any therapeutic implications.

Several compounds share structural similarities with 2-(Aminomethyl)-1-methoxy-2-methylbutane. These include:

Compound NameMolecular FormulaKey Features
1-Amino-4-methoxy-2-methylbutan-2-olC6H15NO2C_6H_{15}NO_2Contains a hydroxyl group
4-Amino-1-methoxy-2-methylbutan-2-olC6H15NO2C_6H_{15}NO_2Different positioning of amino group
2-MethylbutylamineC5H13NC_5H_{13}NLacks methoxy group

Uniqueness

The uniqueness of 2-(Aminomethyl)-1-methoxy-2-methylbutane lies in its combination of an amino group and a methoxy substituent on a branched carbon chain, which may enhance its solubility and reactivity compared to similar compounds. This structural feature could lead to distinct biological activities and applications in drug development.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

131.131014166 g/mol

Monoisotopic Mass

131.131014166 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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